molecular formula C9H9F3N2O B2762674 N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1252571-99-5

N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2762674
CAS No.: 1252571-99-5
M. Wt: 218.179
InChI Key: BWZXEBNJPNHGFJ-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction using reagents such as sodium borohydride or lithium aluminum hydride to yield the desired ethanimidamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
  • N’-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide

Uniqueness

N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXEBNJPNHGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N\O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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